Flavone base + 3O, C-Pen, C-Pen
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Overview
Description
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside is a natural flavanone compound. It is a type of flavonoid, which are known for their antioxidant properties. This compound is derived from plants and has been studied for its potential health benefits, including anti-inflammatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside involves complex enzymatic reactions. One common method is to use enzymes such as beta-D-xylosidase and sucrose hydrolase to react apigenin with pyranose forms of arabinose and xylose .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from plant sources, followed by purification processes. The use of bioreactors with specific enzymes can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Hydroxide ions, aqueous medium.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of flavonoids.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: Used in the formulation of dietary supplements and cosmetics due to its antioxidant properties
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. It also modulates various signaling pathways involved in inflammation and cell proliferation. The molecular targets include enzymes like cyclooxygenase and pathways such as the NF-kB signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Apigenin 6,8-di-C-beta-D-glucopyranoside (Vicenin-2): Another flavonoid with similar antioxidant properties.
Luteolin 6-C-beta-D-glucopyranoside (Isoorientin): Known for its anti-inflammatory effects.
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (Isoschaftoside): Similar structure but different sugar moiety
Uniqueness
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside is unique due to its specific sugar moieties, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for targeted research in various fields .
Properties
Molecular Formula |
C25H26O13 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3,4,5-trihydroxyoxan-2-yl)chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2 |
InChI Key |
LDVNKZYMYPZDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
Origin of Product |
United States |
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